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Compound of Interest

Compound Name: 4-Propoxybenzene-1,2-diamine

Cat. No.: B1266069

An In-depth Technical Guide to 4-Propoxybenzene-1,2-diamine: Chemical Properties,
Structure, and Synthetic Applications

Abstract

4-Propoxybenzene-1,2-diamine is an aromatic organic compound that serves as a versatile
intermediate in various fields of chemical synthesis, from dye production to pharmaceutical
research. Its unique structure, featuring a benzene ring substituted with two adjacent amino
groups and a propoxy group, provides a scaffold for the construction of complex heterocyclic
systems. This guide offers a comprehensive overview of the chemical and physical properties
of 4-Propoxybenzene-1,2-diamine, delves into its molecular structure, outlines a plausible
synthetic pathway, and discusses its reactivity and potential applications, particularly for
professionals in drug development and materials science.

Introduction

The o-phenylenediamine moiety is a cornerstone in synthetic organic chemistry, renowned for
its utility in forming a wide array of heterocyclic compounds such as benzimidazoles,
guinoxalines, and phenazines. The introduction of a 4-propoxy substituent onto this core
structure modulates the electronic properties and lipophilicity of the molecule, making 4-
Propoxybenzene-1,2-diamine a valuable building block for fine-tuning the characteristics of
target compounds. This document aims to provide researchers and scientists with a detailed
technical resource on this compound, consolidating its known properties and outlining its
synthetic potential.
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Chemical and Physical Properties

4-Propoxybenzene-1,2-diamine is a white to off-white crystalline solid under standard
conditions.[1] Its fundamental properties are summarized in the table below. The presence of
two amino groups allows for hydrogen bonding, which influences its melting point and solubility.
While it has poor solubility in water, it is soluble in various organic solvents, a common
characteristic for such aromatic amines.[1]

Property Value Source
CAS Number 56190-17-1 [2][3]
Molecular Formula CoH14N20 [1112]
Molecular Weight 166.22 g/mol [2][3]
White or off-white crystalline
Appearance ] [1]
solid
Melting Point 100-105 °C [1]

. Poorly soluble in water;
Solubility _ [1]
Soluble in alcohols and ethers.

Purity (Commercial) Typically =98% [2][3]

Relatively stable; may
decompose at high

Stability temperatures or in the [1]
presence of strong acids or

oxidizing agents.

Molecular Structure and Spectroscopic Analysis

The structure of 4-Propoxybenzene-1,2-diamine is defined by a benzene ring with two amino
groups at positions 1 and 2, and a propoxy group at position 4. This arrangement dictates its
chemical reactivity and spectroscopic signature.

Caption: 2D structure of 4-Propoxybenzene-1,2-diamine.
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Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not readily available in the cited
literature, its characteristic spectroscopic features can be predicted based on its functional
groups.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the protons of the propoxy chain, and the amine protons. The aromatic region would
likely display a complex splitting pattern due to the asymmetric substitution. The propoxy
group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent
methylene group, and a triplet for the methylene group attached to the oxygen atom. The
amine protons would appear as a broad singlet, the chemical shift of which would be
dependent on solvent and concentration.

e 13C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each
carbon atom in the unique chemical environments of the molecule.

o Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching
vibrations in the region of 3200-3400 cm~! (typically two bands for a primary amine).[4]
Aromatic C-H stretching would be observed around 3000-3150 cm~1. The C-O stretching of
the ether linkage would appear in the 1000-1300 cm~1 region.[4]

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak
corresponding to the molecular weight of the compound (166.22 g/mol ).

Synthesis and Reactivity
Proposed Synthetic Route

A plausible and common method for the synthesis of substituted o-phenylenediamines involves
the reduction of a corresponding nitroaniline precursor.[5][6] The synthesis of 4-
Propoxybenzene-1,2-diamine can be envisioned as a multi-step process starting from a
commercially available precursor.
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Synthetic Workflow

Hydrolysis
(Acid/Base)

Reduction
(€.9.. SnCl/HCI or Ha/Pd-C)

N-acetyl-4-propoxyaniline 2-Nitro-4-propoxyacetanilide

AZADIGENO] 4-Propoxybenzene-1,2-diamine Carboxyhc Auds Nitrous Acid
Compounds or Derivatives

Quinoxaline Benzimidazole Benzotriazole

Derivatives Derivatives Derivatives

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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